![molecular formula C19H25N5OS B2517066 N-(2,4-dimethylphenyl)-7-isopropyl-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 901243-18-3](/img/structure/B2517066.png)

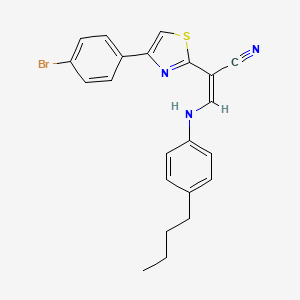

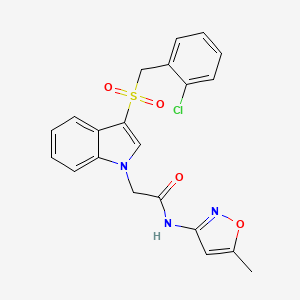

N-(2,4-dimethylphenyl)-7-isopropyl-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

[1,2,4]Triazolo[1,5-a]pyrimidines are a class of fused heterocycles that have been found to possess valuable biological properties . They have been reported to exhibit herbicidal, antifungal, antitubercular, and antibacterial activities . Polycyclic systems containing [1,2,4]triazolo[1,5-a]pyrimidine moiety have been reported as antitumor, as corticotropin-releasing factor 1 receptor antagonists or calcium channel modulators . They can be used for the treatment of Alzheimer’s disease and insomnia .

Synthesis Analysis

The synthetic ways for the preparation of [1,2,4]triazolo[1,5-a]pyrimidines can be divided into two main groups: annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring . The Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines can also be used for the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines .Chemical Reactions Analysis

A transition-metal-free oxidative N–N bond formation strategy was developed to generate various structurally interesting [1,2,4]triazolo[1,5-a]benzazoles efficiently . The mechanism of the key oxidative N–N bond formation was investigated by using an intramolecular competition reaction .Wissenschaftliche Forschungsanwendungen

Synthetic Pathways and Derivatives

Researchers have developed synthetic pathways to create derivatives of triazolopyrimidine compounds, including methods to synthesize triazolo[4,3-a]pyrimidines, thiadiazolines, and selenadiazolines through reactions of hydrazonoyl halides. These compounds are synthesized for potential applications in material science and chemical research, showcasing the versatility of triazolopyrimidine derivatives in synthetic chemistry (Abdelhamid et al., 2004).

Antimicrobial Activity

A significant focus has been placed on the antimicrobial properties of triazolopyrimidine derivatives. Studies demonstrate the synthesis of novel compounds with potential antimicrobial effects, highlighting the importance of these compounds in developing new therapeutic agents. For instance, N,7-diaryl-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamides have shown promising antimicrobial activities, indicating their potential in addressing bacterial resistance (Gein et al., 2010).

Biological and Antioxidant Activities

The compound and its derivatives have also been explored for their biological and antioxidant activities. Research into triazolopyrimidine derivatives reveals their potential in exhibiting moderate effects against certain bacterial and fungal species. This suggests their broader applicability in medical and biochemical research to combat microbial infections and oxidative stress (Abdel‐Aziz et al., 2008).

Structural and Molecular Analysis

Studies involving the structural and molecular analysis of triazolopyrimidine derivatives, such as the determination of their crystal structures in different environments, have contributed to understanding their chemical properties and potential interactions in biological systems. The detailed analysis of these structures aids in the design of compounds with specific characteristics and functionalities (Canfora et al., 2010).

Zukünftige Richtungen

The development of new [1,2,4]triazolo[1,5-a]pyrimidines with improved biological properties is an active area of research . The activity of these compounds was found to depend strongly on the substitution pattern of the side chains , suggesting that future research could focus on exploring different substitutions to enhance their biological activity.

Eigenschaften

IUPAC Name |

N-(2,4-dimethylphenyl)-5-methyl-2-methylsulfanyl-7-propan-2-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5OS/c1-10(2)16-15(13(5)20-18-22-19(26-6)23-24(16)18)17(25)21-14-8-7-11(3)9-12(14)4/h7-10,16H,1-6H3,(H,21,25)(H,20,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKYWCUIQOMWTPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=C(NC3=NC(=NN3C2C(C)C)SC)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-dimethylphenyl)-7-isopropyl-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-([2,4'-bipyridin]-3-ylmethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2516990.png)

![N-(2-methoxyethyl)-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2516991.png)

![2-(2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-5-phenylthiophene-3-carboxamide](/img/structure/B2516999.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2517000.png)